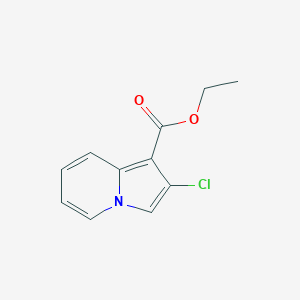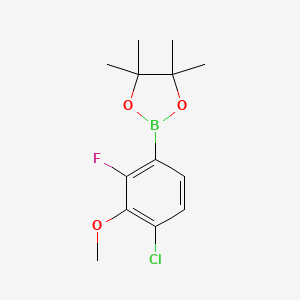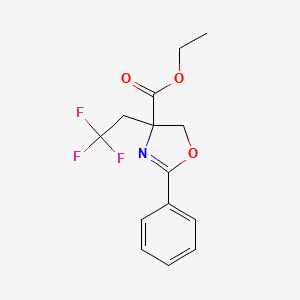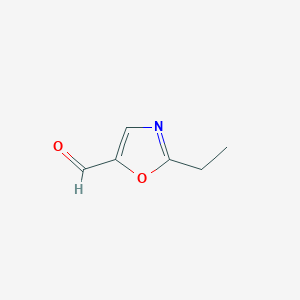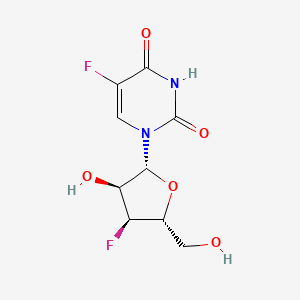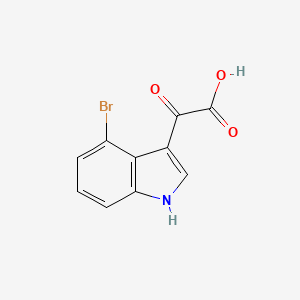
2-Bromo-6-(methoxymethyl)pyridine
概要
説明
2-Bromo-6-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 112575-15-2 . It has a molecular weight of 202.05 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-(methoxymethyl)pyridine is1S/C7H8BrNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 . This indicates that the compound has a pyridine ring with a bromine atom and a methoxymethyl group attached to it. Physical And Chemical Properties Analysis
2-Bromo-6-(methoxymethyl)pyridine has a boiling point of 206°C . Its density is 1.53 g/mL at 25°C . The refractive index n20/D is 1.559 (lit.) .科学的研究の応用
Corrosion Inhibition :
- The adsorption and inhibitory effect of a pyridine derivative on mild steel corrosion in hydrochloric acid medium was investigated. The compound demonstrated significant inhibition efficiency, reaching up to 92% at specific concentrations. This study highlights the potential of pyridine derivatives, like 2-Bromo-6-(methoxymethyl)pyridine, in corrosion inhibition applications (Saady et al., 2020).
Antimicrobial Activity :
- A study on the synthesis of new cyanopyridine derivatives, which involved the use of a related pyridine compound, demonstrated notable antimicrobial activity against a range of aerobic and anaerobic bacteria. This suggests the potential of 2-Bromo-6-(methoxymethyl)pyridine in the development of antimicrobial agents (Bogdanowicz et al., 2013).
Functionalization in Organic Synthesis :
- Selective bromination and subsequent functionalization of pyridine derivatives have been studied, indicating the versatility of these compounds in organic synthesis. This process could involve compounds like 2-Bromo-6-(methoxymethyl)pyridine, highlighting its potential use in synthesizing various organic compounds (Gray et al., 1994).
Spectroscopic and Optical Studies :
- Spectroscopic characterization of a similar bromo-pyridine compound was performed using various techniques. Such studies provide insights into the physical and chemical properties of pyridine derivatives, which could be applicable to 2-Bromo-6-(methoxymethyl)pyridine (Vural & Kara, 2017).
Medicinal Chemistry and Drug Development :
- Pyridine derivatives have been utilized in the synthesis of various compounds with antiviral activity. The structural characteristics of these compounds, including those similar to 2-Bromo-6-(methoxymethyl)pyridine, are crucial in determining their efficacy against viruses like HIV (Hocková et al., 2003).
Total Synthesis of Natural Alkaloids :
- Pyridine derivatives were used in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. This underscores the significance of compounds like 2-Bromo-6-(methoxymethyl)pyridine in complex organic syntheses (Baeza et al., 2010).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and ensuring adequate ventilation .
作用機序
Target of Action
The primary target of 2-Bromo-6-(methoxymethyl)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-6-(methoxymethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Its physical and chemical properties such as its boiling point (206 °c) and density (153 g/mL at 25 °C) suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-6-(methoxymethyl)pyridine’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-(methoxymethyl)pyridine. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups .
特性
IUPAC Name |
2-bromo-6-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFGDUMTXKMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299940 | |
| Record name | 2-Bromo-6-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(methoxymethyl)pyridine | |
CAS RN |
112575-15-2 | |
| Record name | 2-Bromo-6-(methoxymethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(methoxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

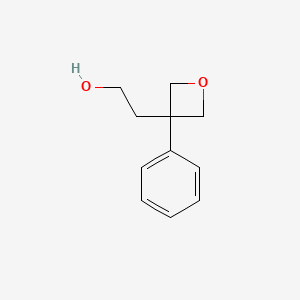
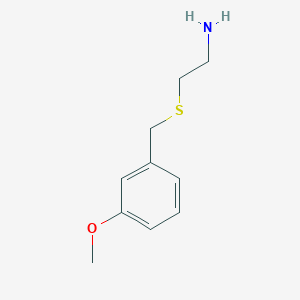
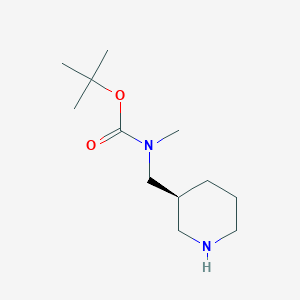
![N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B3213691.png)


![1-[4-[[4-Amino-5-chloro-6-(2-propan-2-ylsulfonylanilino)-2-pyrimidinyl]amino]-3-methoxyphenyl]-4-piperidinecarboxamide](/img/structure/B3213725.png)
